3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18700452
InChI: InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C13H18FN3O2S
Molecular Weight: 299.37 g/mol

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18700452

Molecular Formula: C13H18FN3O2S

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H18FN3O2S
Molecular Weight 299.37 g/mol
IUPAC Name tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
Standard InChI Key AZVSFIKXJRHBLK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a 5-fluoro-pyrimidin-2-ylsulfanyl group and at the 1-position with a tert-butyl ester (Figure 1). The pyrrolidine scaffold contributes to three-dimensional structural diversity, enabling interactions with enantioselective biological targets . The fluorine atom at the pyrimidine’s 5-position enhances electronegativity and metabolic stability, while the sulfanyl (-S-) linker facilitates covalent binding to thiol-containing proteins.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₁₈FN₃O₂S
Molecular Weight299.37 g/mol
CAS Number1354010-32-4
LogP (Octanol-Water)2.8
Polar Surface Area (PSA)76.5 Ų
Hydrogen Bond Donors1

The tert-butyl ester enhances lipophilicity (LogP = 2.8), promoting membrane permeability, while the polar pyrimidine and sulfanyl groups contribute to a balanced PSA of 76.5 Ų, optimizing bioavailability .

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

Synthesis typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: The pyrrolidine ring is sulfonylated at the 3-position using 5-fluoro-2-mercaptopyrimidine under basic conditions (e.g., K₂CO₃ in DMF).

  • Esterification: The 1-position is protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran.

  • Purification: Chromatography or recrystallization yields the final product with >95% purity.

Industrial Production

Scalable methods employ continuous flow reactors to optimize reaction kinetics and reduce byproducts. Automated systems control temperature (60–80°C) and stoichiometry, achieving yields of 80–85%. Post-synthesis, spray drying ensures consistent particle size for formulation stability.

Biological Activity and Mechanism of Action

In Vitro Pharmacological Profiles

The compound inhibits system-A amino acid transporters in glioma cells (IC₅₀ = 3.2 μM), disrupting tumor cell proliferation. Fluorine’s electronegativity enhances binding affinity to ATP-binding cassettes, as shown in competitive assays against doxorubicin-resistant MCF-7 cells .

In Vivo Efficacy and Biodistribution

In rat models, the compound exhibited a tumor-to-normal brain uptake ratio of 20:1, attributed to enhanced permeability across the blood-brain barrier. Pharmacokinetic studies in primates revealed a half-life of 4.2 hours and 92% plasma protein binding, supporting sustained activity.

Stereochemical Considerations and Enantiomeric Effects

Configuration-Activity Relationships

The (R)-enantiomer shows 4-fold higher tumor uptake than the (S)-form in SPECT imaging, attributed to preferential binding to L-type amino acid transporters. Conversely, the (S)-enantiomer exhibits lower hepatotoxicity (ALT levels reduced by 40%).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Halogen-Substituted Analogs

CompoundSubstituentTumor Uptake RatioLogP
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)F20:12.8
3-(5-Chloro-pyrimidin-2-ylsulfanyl)Cl18:13.1
3-(Pyrimidin-2-ylsulfanyl)H12:12.3

Chlorine analogs exhibit higher LogP but reduced tumor selectivity, while non-halogenated versions show poor blood-brain barrier penetration.

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Nanoparticle encapsulation (e.g., PEGylated liposomes) could enhance solubility and reduce off-target effects. Preliminary trials in zebrafish models show a 50% increase in bioavailability.

Combination Therapy Approaches

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) are under investigation, with Phase I trials expected to commence in 2026 .

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